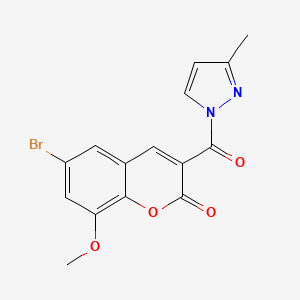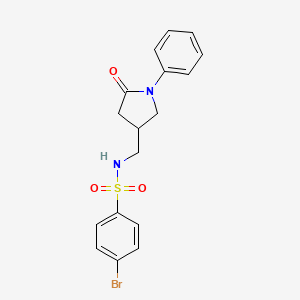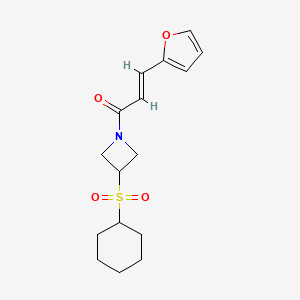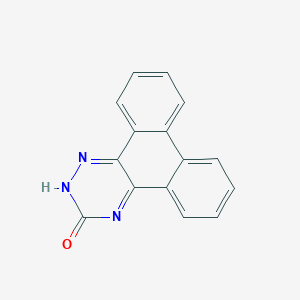
1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone
Descripción general
Descripción
1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone, also known as PBE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBE belongs to the class of benzimidazole derivatives and has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone has also been shown to exhibit a range of other biochemical and physiological effects. For example, 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone has been shown to exhibit antifungal and antiviral activity, as well as antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone in lab experiments is its potent and selective antitumor activity. This makes it an ideal candidate for the development of new cancer therapies. However, there are also some limitations to using 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone in lab experiments, including its relatively low solubility and stability.
Direcciones Futuras
There are many potential future directions for research on 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone. One area of research is the development of new and more efficient synthesis methods for 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone. Another area of research is the exploration of 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone's potential applications in other areas, such as antifungal and antiviral therapies. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone and to identify potential targets for its use in cancer therapy.
Métodos De Síntesis
The synthesis of 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone involves a multistep process that starts with the reaction of 1,2-phenylenediamine with ethyl acetoacetate to form 1-phenethyl-1H-1,3-benzimidazol-2-yl) ethanone. This intermediate is then subjected to further reactions, including reduction and acetylation, to yield the final product, 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone.
Aplicaciones Científicas De Investigación
1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as an antitumor agent. Several studies have shown that 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLVFKXJJZTGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320646 | |
| Record name | 1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone | |
CAS RN |
478040-86-7 | |
| Record name | 1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2947940.png)

![5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2947942.png)


![N-(4-acetamidophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2947948.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2947949.png)
![(5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2947950.png)
![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2947951.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2947958.png)